Voglibosa

Übersicht

Beschreibung

Voglibose is an alpha-glucosidase inhibitor used primarily for lowering postprandial blood glucose levels in individuals with diabetes mellitus . It was discovered by Takeda Pharmaceutical Company in 1981 and first launched in Japan in 1994 under the trade name BASEN . Voglibose works by delaying glucose absorption in the intestines, thereby preventing a sudden surge in blood glucose levels after meals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Voglibose is synthesized through a series of chemical reactions starting from valiolamine, a branched-chain aminocyclitol . The N-substituted moiety of voglibose is derived from glycerol . The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and amination .

Industrial Production Methods

Industrial production of voglibose involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Voglibose undergoes various chemical reactions, including:

Oxidation: Voglibose can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert voglibose into its reduced forms.

Substitution: Voglibose can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of voglibose can yield corresponding oxides, while reduction can produce reduced forms of voglibose .

Wissenschaftliche Forschungsanwendungen

Voglibose has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alpha-glucosidase inhibition.

Biology: Investigated for its effects on glucose metabolism and insulin secretion.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus to manage postprandial hyperglycemia.

Industry: Employed in the pharmaceutical industry for the development of anti-diabetic drugs.

Wirkmechanismus

Voglibose exerts its effects by inhibiting alpha-glucosidase enzymes in the brush border of the small intestines . This inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . The molecular targets include alpha-glucosidase enzymes, and the pathways involved are related to carbohydrate metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acarbose

- Miglitol

Comparison

Voglibose, acarbose, and miglitol are all alpha-glucosidase inhibitors used to manage postprandial hyperglycemia in diabetes mellitus . voglibose is unique in its structure and specific inhibitory profile . It has been shown to have potent and enduring therapeutic effects against disorders of sensory, motor, and autonomic nerve systems due to diabetes mellitus .

Biologische Aktivität

Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of Type 2 diabetes mellitus (T2DM). Its mechanism of action involves the reversible inhibition of enzymes that hydrolyze oligosaccharides and disaccharides in the small intestine, thereby delaying glucose absorption and reducing postprandial hyperglycemia. This article delves into the biological activity of voglibose, highlighting its effects on glycemic control, intestinal health, and potential therapeutic applications beyond diabetes management.

Voglibose acts by inhibiting enzymes such as maltase and sucrase, which are responsible for breaking down carbohydrates into glucose. This inhibition leads to:

- Delayed carbohydrate digestion : By slowing down the enzymatic breakdown of carbohydrates, voglibose reduces the rate at which glucose enters the bloodstream.

- Lower postprandial blood glucose levels : Clinical studies have shown significant reductions in fasting blood glucose (FBG) and postprandial blood glucose (PPBG) levels among patients treated with voglibose .

Glycemic Control

Numerous studies have demonstrated the efficacy of voglibose in managing blood sugar levels in T2DM patients:

- Reduction in HbA1c : A multicenter observational study reported a significant reduction in HbA1c levels (from 8.61% to 7.53%) after 12 weeks of treatment with voglibose .

- Improvement in FBG and PPBG : Participants experienced a mean reduction in FBG by 27.1 mg/dL and PPBG by 52.2 mg/dL at week 12 .

Prevention of Type 2 Diabetes

Voglibose has also been investigated for its preventive effects against T2DM:

- A study involving patients with impaired fasting glucose showed that those treated with voglibose had a significantly lower incidence of diabetes compared to placebo (5.6% vs. 12.0%) over a mean duration of treatment .

Effects on Intestinal Health

Recent research indicates that voglibose may have beneficial effects on intestinal health:

- Regulation of GLP-1 secretion : Voglibose enhances the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and inhibits glucagon release, contributing to improved glycemic control .

- Impact on gut microbiota : Voglibose treatment has been associated with increased levels of short-chain fatty acids (SCFAs) like acetic and propionic acids, which are beneficial for gut health and metabolic processes .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Emerging evidence suggests that voglibose may also be beneficial in treating NAFLD:

- A study indicated that voglibose improved hepatic steatosis and inflammation in mice fed a high-fat diet, comparable to the effects seen with pioglitazone . The drug was found to suppress hepatic de novo lipogenesis, thereby mitigating liver damage.

Colorectal Cancer Prevention

Voglibose has shown potential in reducing colorectal cancer risk:

- Research demonstrated that voglibose administration significantly suppressed the development of neoplastic lesions in animal models, possibly through its anti-inflammatory effects on intestinal tissues .

Case Studies

Several case reports have highlighted the practical applications and outcomes associated with voglibose treatment:

- Case Study 1 : A patient with poorly controlled T2DM experienced significant improvements in glycemic parameters after initiating treatment with voglibose alongside metformin, leading to better overall diabetes management.

- Case Study 2 : In another instance, a patient with NAFLD showed marked improvement in liver function tests after being treated with voglibose, underscoring its potential beyond diabetes care.

Eigenschaften

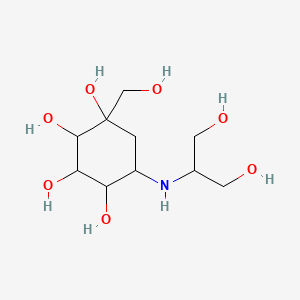

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021442, DTXSID501031239 | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+02 g/L | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

83480-29-9, 112653-29-9 | |

| Record name | Voglibose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voglibose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOGLIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.